(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Chemical Inhibitors and Enzyme Modulation
Chemical inhibitors based on pyrazole and pyrimidine derivatives play a crucial role in modulating cytochrome P450 isoforms in human liver microsomes, crucial for predicting drug-drug interactions through metabolic pathways. These compounds are essential for understanding the metabolism of drugs and developing safer pharmaceuticals by minimizing adverse interactions (Khojasteh et al., 2011).
Optical Sensors and Biological Applications
Pyrimidine derivatives have been identified as key components in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds. This property makes them suitable for sensing applications, in addition to their biological and medicinal applications, highlighting the multifaceted utility of pyrimidine-related compounds (Jindal & Kaur, 2021).
Drug Synthesis and Pharmaceutical Impurities
In pharmaceutical research, compounds like omeprazole and its analogs, which share structural similarities with the chemical , are synthesized for their proton pump inhibitor effects. The study of their synthesis and resulting pharmaceutical impurities can lead to the development of more effective and safer drugs (Saini et al., 2019).
Cancer Therapy and CNS Disorders
Research into temozolomide, a compound with structural similarities to the one , focuses on its role in treating pediatric brain tumors. Understanding the mechanisms and effectiveness of such compounds can lead to improved treatments for central nervous system (CNS) disorders and cancer (Barone et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2S/c1-5-32-16-21(18(3)31-32)15-23-27(35)33-25(20-12-7-6-8-13-20)24(19(4)29-28(33)36-23)26(34)30-22-14-10-9-11-17(22)2/h6-16,25H,5H2,1-4H3,(H,30,34)/b23-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZBRBUGGDINDZ-HZHRSRAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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